molecular formula C18H14F3N3O4S B2580710 2-(ethylsulfonyl)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 1172723-29-3

2-(ethylsulfonyl)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2580710
CAS RN: 1172723-29-3
M. Wt: 425.38
InChI Key: GLJTUAGJZGOMDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of trifluoromethyl-containing building blocks . For example, 4-(Trifluoromethyl)benzylamine has been used in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes an ethylsulfonyl group, a trifluoromethylphenyl group, and an oxadiazolylbenzamide group.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of N-substituted Benzamide Derivatives : The synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides and their cardiac electrophysiological activity demonstrate the chemical versatility and potential for developing selective class III agents for cardiac applications (Morgan et al., 1990).

  • Anticancer Evaluation : Substituted N-phenylbenzamides were designed, synthesized, and evaluated for their anticancer activity against several cancer cell lines. These compounds have shown moderate to excellent anticancer activities, highlighting the potential for developing new anticancer agents (Ravinaik et al., 2021).

  • Anti-bacterial Study : The synthesis of N-substituted derivatives of a similar oxadiazole compound and their evaluation against Gram-negative and Gram-positive bacteria showcase the compound's antimicrobial potential (Khalid et al., 2016).

  • Antimicrobial and Antitubercular Agents : Novel sulfonyl derivatives synthesized from isopropyl thiazole showed significant antibacterial, antifungal, and antitubercular activities, presenting a path for the development of new antimicrobial agents (Kumar et al., 2013).

  • Antimalarial and COVID-19 Drug Potential : Investigation into sulfonamide derivatives for antimalarial activity and their theoretical evaluation as COVID-19 drugs through computational calculations and molecular docking studies indicates the potential of similar compounds in treating infectious diseases (Fahim & Ismael, 2021).

Chemical and Pharmacological Innovations

  • Novel Insecticide Development : Research on flubendiamide and its unique structure for controlling lepidopterous insects suggests the compound's utility in integrated pest management and resistance management programs (Tohnishi et al., 2005).

  • Antimicrobial Substances Search : The synthesis and pharmacological studies of sulfonyl-substituted nitrogen-containing heterocyclic systems for antimicrobial and antifungal actions underline the compound's potential in developing new antimicrobial agents (Sych et al., 2019).

Safety and Hazards

The safety data sheet for similar compounds suggests that they may be harmful if swallowed and may cause skin and eye irritation . Always handle such compounds with appropriate safety measures.

properties

IUPAC Name

2-ethylsulfonyl-N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O4S/c1-2-29(26,27)14-6-4-3-5-13(14)15(25)22-17-24-23-16(28-17)11-7-9-12(10-8-11)18(19,20)21/h3-10H,2H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJTUAGJZGOMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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